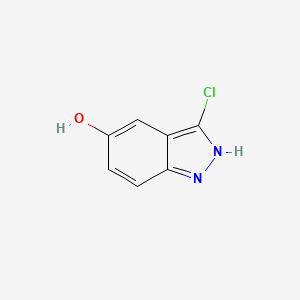

3-Chloro-5-hydroxy-1H-indazole

Overview

Description

3-Chloro-5-hydroxy-1H-indazole (CAS: 885519-34-6) is a heterocyclic compound with the molecular formula C₇H₅ClN₂O and a molecular weight of 168.58 g/mol. It is characterized by a chloro substituent at position 3 and a hydroxy group at position 5 on the indazole scaffold . It requires careful handling, with storage recommendations at room temperature and specific protocols for solubility enhancement (e.g., heating to 37°C or sonication) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-hydroxy-1H-indazole can be achieved through a multi-step process involving the chlorination and hydroxylation of indazole. One common method involves the chlorination of indazole at the C-2 position followed by hydroxylation to introduce the hydroxyl group at the C-5 position . The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by hydroxylation using reagents like sodium hydroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation helps in achieving high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-hydroxy-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction Reactions: The compound can undergo reduction to remove the chlorine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

Substitution: Formation of N-alkylated or N-arylated indazole derivatives.

Oxidation: Formation of 3-chloro-5-oxo-1H-indazole.

Reduction: Formation of 3-chloro-1H-indazole or 5-hydroxy-1H-indazole.

Scientific Research Applications

3-Chloro-5-hydroxy-1H-indazole has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity and stability

Mechanism of Action

The mechanism of action of 3-Chloro-5-hydroxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and hydroxyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of their biological functions. The compound can modulate various biochemical pathways, including signal transduction and metabolic processes, depending on its specific interactions with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Indazole Derivatives

Substituent Position and Type

The biological and physicochemical properties of indazole derivatives are highly influenced by the position and nature of substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Biological Activity

3-Chloro-5-hydroxy-1H-indazole is a heterocyclic compound with significant biological activity, characterized by its chloro and hydroxy functional groups. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data and case studies.

- Chemical Formula : C7H6ClN2O

- Molecular Weight : Approximately 172.58 g/mol

- Structure : The compound consists of a fused benzene and pyrazole ring, which contributes to its unique chemical properties.

This compound interacts with various biological targets, influencing multiple biochemical pathways. Its mechanism of action includes:

- Enzyme Interaction : The compound has been shown to interact with enzymes such as phosphoinositide 3-kinase, which is crucial for cellular growth and survival.

- Cell Signaling Pathways : It affects pathways related to cell growth and apoptosis, indicating potential roles in cancer treatment.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress.

Biological Activities

Research has demonstrated a wide range of biological activities for this compound:

- Antimicrobial Activity : Effective against various pathogens, indicating potential use in treating infections.

- Anticancer Properties : Exhibits properties that may inhibit cancer cell proliferation through modulation of signaling pathways.

- Anti-inflammatory Effects : Shown to reduce inflammation in experimental models, suggesting therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Antileishmanial Activity : A study found that derivatives of indazole, including 3-chloro-5-hydroxy variants, showed promising activity against Leishmania major, with effective inhibition observed in vitro .

- Kynurenine 3-Monooxygenase Inhibition : Research indicated that indazole derivatives could inhibit kynurenine 3-monooxygenase (KMO), an enzyme involved in tryptophan metabolism, which is relevant for neurodegenerative diseases .

- Cellular Potency Studies : In cellular assays, certain derivatives demonstrated enhanced potency compared to standard treatments. For instance, a derivative exhibited a pIC50 of 8.0 in human hepatocytes, indicating strong biological activity .

Data Table: Comparison of Biological Activities

Q & A

Basic Question: What are the most reliable synthetic routes for preparing 3-Chloro-5-hydroxy-1H-indazole?

Answer:

A common approach involves Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example, in related indazole derivatives (e.g., 5-amino-3-(3,4-dichlorophenyl)-1H-indazole), 2-chloro-5-nitrobenzoic acid is converted to an acid chloride, which undergoes Friedel-Crafts acylation with a substituted benzene. Subsequent heating with hydrazine hydrate in dimethylformamide (DMF) facilitates chlorine substitution and indazole ring closure . For the hydroxyl group introduction, hydroxylamine hydrochloride under alkaline conditions may be used, as seen in analogous isoxazole syntheses . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical to achieving high yields.

Properties

IUPAC Name |

3-chloro-2H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-7-5-3-4(11)1-2-6(5)9-10-7/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYZFVDFNPTNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312830 | |

| Record name | 3-Chloro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-34-6 | |

| Record name | 3-Chloro-1H-indazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.